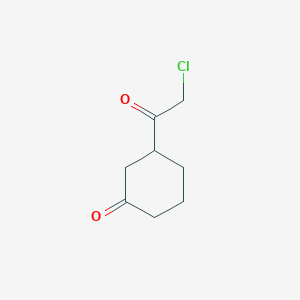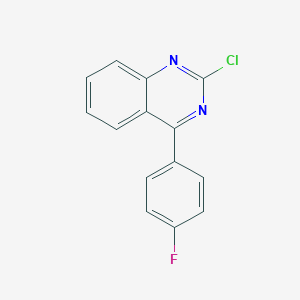
2-Chloro-4-(4-fluorophenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(4-fluorophenyl)quinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinazoline derivative and is known for its unique properties that make it a promising candidate for use in different scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)quinazoline is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth of cancer cells, replication of viruses, and inflammation. Further research is needed to fully understand the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
2-Chloro-4-(4-fluorophenyl)quinazoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Furthermore, it has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-4-(4-fluorophenyl)quinazoline in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Furthermore, it has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-4-(4-fluorophenyl)quinazoline. One potential direction is to study the compound's potential use in combination with other drugs to enhance its anticancer, antiviral, and anti-inflammatory properties. Another direction is to study the compound's potential use in treating other diseases, such as autoimmune diseases. Furthermore, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.
Conclusion
2-Chloro-4-(4-fluorophenyl)quinazoline is a promising compound that has potential applications in various fields of scientific research. Its unique properties make it a promising candidate for use in different scientific research applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.
Synthesemethoden
The synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline involves the reaction of 4-fluoroaniline and 2-chloroquinazoline in the presence of a catalyst. The reaction takes place in a solvent under specific temperature and pressure conditions. The yield of the reaction can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-fluorophenyl)quinazoline has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antiviral properties and has shown potential in inhibiting the replication of viruses. Furthermore, it has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.
Eigenschaften
CAS-Nummer |
113241-54-6 |
|---|---|
Produktname |
2-Chloro-4-(4-fluorophenyl)quinazoline |
Molekularformel |
C14H8ClFN2 |
Molekulargewicht |
258.68 g/mol |
IUPAC-Name |
2-chloro-4-(4-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H8ClFN2/c15-14-17-12-4-2-1-3-11(12)13(18-14)9-5-7-10(16)8-6-9/h1-8H |
InChI-Schlüssel |
HFHQOZVMQOVFAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F |
Synonyme |
2-Chloro-4-(4-fluorophenyl)quinazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
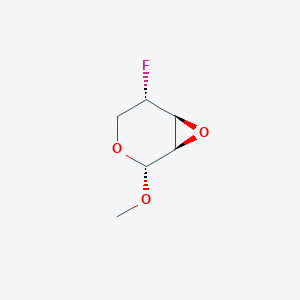
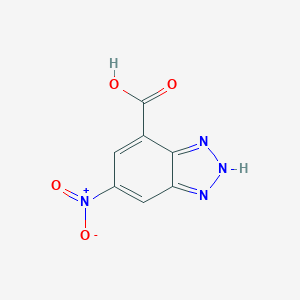
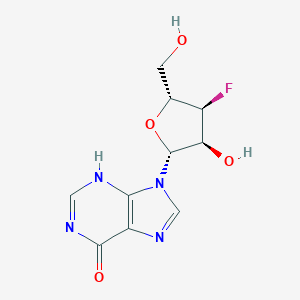
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
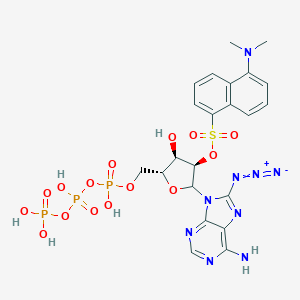


![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)



